molecular formula C14H18N2 B11892242 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline CAS No. 921213-09-4

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

Cat. No.: B11892242
CAS No.: 921213-09-4
M. Wt: 214.31 g/mol
InChI Key: OSXRJSLOJCQVDQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring attached to a dihydroisoquinoline structure, making it a versatile scaffold for the development of novel biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with pyrrolidine in the presence of a suitable base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For instance, derivatives of this compound have shown high affinity for κ-opioid receptors, making them potential candidates for pain management .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

    Isoquinoline: Lacks the pyrrolidine ring but shares the isoquinoline core structure.

    Pyrrolidinone: Contains a lactam ring, differing in the presence of a carbonyl group.

Uniqueness

1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to its combined structural features of pyrrolidine and dihydroisoquinoline. This duality provides enhanced binding properties and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

921213-09-4

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2

InChI Key

OSXRJSLOJCQVDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NCCC3=CC=CC=C32

Origin of Product

United States

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